B1578313 Cycloviolacin O3

Cycloviolacin O3

Cat. No.: B1578313
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloviolacin O3 is a naturally occurring cyclotide isolated from Viola odorata (Sweet violet). It belongs to a unique family of plant-derived proteins characterized by a head-to-tail cyclized peptide backbone and a cyclic cystine knot (CCK) motif, formed by three conserved disulfide bonds . This compact, knotted structure confers exceptional stability against thermal, chemical, and enzymatic degradation, making cyclotides valuable scaffolds in drug design and biotechnological applications . The primary biological role of this compound in nature is believed to be plant defense . Scientific research has confirmed its potent insecticidal and anthelmintic properties. Studies show that this compound exhibits significant activity against gastrointestinal nematode parasites, such as Haemonchus contortus and Trichostrongylus colubriformis, demonstrating up to 18-fold greater potency in nematode larval development assays compared to the prototypic cyclotide, kalata B1 . The mechanism of action for cyclotides like this compound is understood to involve specific membrane-disrupting activity. This ability to aggregate in and permeabilize lipid membranes leads to cell death, which underlies its effects on pests and its investigated cytotoxicity against cancer cell lines . The sequence of this compound is GIPCGESCVWIPCLTSAIGCSCKSKVCYRN, with a molecular weight of 3178.78 g/mol and an isoelectric point of 8.33 . The stability of this molecule is further highlighted by its predicted half-life in mammalian reticulocyte lysate of approximately 30 hours . This product is sold for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

bioactivity

Parasites,

sequence

GIPCGESCVWIPCLTSAIGCSCKSKVCYRN

Origin of Product

United States

Elucidation of Cycloviolacin O3 Biosynthesis and Production Methodologies

Precursor Protein Processing and Enzymatic Cyclization Mechanisms in Cycloviolacin O3 Biosynthesis

The biosynthesis of this compound, like other cyclotides, originates from a larger precursor protein that undergoes a series of post-translational modifications. acs.orgwindows.net This precursor protein is translated in the ribosomes and typically contains several distinct domains: an endoplasmic reticulum (ER) signal sequence, an N-terminal propeptide (NTPP), one or more mature cyclotide domains (MCD), and a C-terminal propeptide (CTPP). nih.govwindows.netnih.gov The mature cyclotide domain is flanked by an N-terminal repeat (NTR) and sometimes a C-terminal repeat (CTR). windows.netxiahepublishing.com

The processing of this precursor is a multi-step process that occurs within the plant cell's vacuole. nih.govresearchgate.net It involves proteolytic cleavage to excise the linear mature cyclotide domain from the precursor protein, followed by the crucial head-to-tail cyclization of the peptide backbone. acs.org The mature cyclotide domain is distinguished by a conserved glycine (B1666218) residue at its N-terminus and a conserved asparagine or aspartate residue at its C-terminus, which are critical for the cyclization process. nih.gov

Role of Asparaginyl Endopeptidases (AEPs) in this compound Cyclization

The key enzymes responsible for the backbone cyclization of cyclotides, including this compound, are asparaginyl endopeptidases (AEPs), also known as vacuolar processing enzymes. nih.govacs.org AEPs recognize and cleave the C-terminal flanking peptide at the conserved asparagine (or aspartate) residue of the mature cyclotide domain. uq.edu.auxiahepublishing.com Subsequently, the same enzyme catalyzes a transpeptidation reaction, forming a new peptide bond between the N-terminal amino group and the C-terminal carboxyl group of the excised peptide, resulting in a circular backbone. xiahepublishing.com

The indispensable role of AEPs has been confirmed through various studies. The presence of AEPs in cyclotide-producing plants, coupled with the highly conserved C-terminal Asn/Asp residue in cyclotide precursors, provides strong evidence for their involvement. uq.edu.au Furthermore, knocking out the AEP gene or altering the critical Asn/Asp residue in precursor proteins has been shown to inhibit cyclization. xiahepublishing.com The discovery of acyclic variants in nature that lack the necessary C-terminal residue further supports the AEP-mediated cyclization hypothesis. xiahepublishing.comdiva-portal.org

In Vitro and Heterologous Expression Systems for this compound Production

The unique properties of cyclotides have driven the development of various methods for their production beyond simple extraction from plants. These methods include plant tissue culture and recombinant expression in different host systems.

Plant Tissue Culture and Exogenous Regulator Influence on this compound Expression

Plant tissue culture offers a controlled environment for producing cyclotides and studying their biosynthesis. diva-portal.org In vitro cultures of Viola uliginosa have been successfully established for the production of cyclotides, with this compound being one of the most abundantly expressed. diva-portal.orgnih.govresearchgate.net

Research has demonstrated that the expression levels of cyclotides in these cultures are significantly influenced by exogenous plant growth regulators. diva-portal.orgnih.gov

Cytokinins : The application of cytokinins to the culture media generally leads to the highest yields of cyclotides, including this compound. diva-portal.orgnih.gov

This hormonal regulation suggests a link between cyclotide biosynthesis and the developmental state of the plant tissue, which can be manipulated to optimize production. diva-portal.org Suspension cultures of V. uliginosa have shown the potential for scalable production, yielding significant amounts of cyclotides. diva-portal.orgnih.gov

Recombinant Expression in Microbial, Plant, Yeast, and Cell-Free Systems

Heterologous expression systems provide an alternative to plant-based production, potentially offering higher yields and simpler purification processes. While specific data on the recombinant expression of this compound is limited, the techniques developed for other cyclotides are directly applicable.

Microbial Systems : Escherichia coli is a common host for recombinant cyclotide expression. nih.gov Production often relies on intein-mediated protein splicing, where the linear cyclotide precursor is expressed as a fusion protein with a self-excising intein domain that catalyzes the backbone cyclization. nih.govacs.org

Yeast Systems : Yeast, such as Saccharomyces cerevisiae, has also been used as a eukaryotic host for expressing cyclotides, utilizing similar intein-based cyclization strategies. researchgate.netuq.edu.au

Plant Systems : The use of transgenic plants or "plant bioreactors" is another promising avenue. nih.govuq.edu.au Co-expression of a cyclotide precursor gene with the gene for the necessary AEP enzyme can enable efficient production of the mature, cyclized peptide in the host plant. uq.edu.au

Cell-Free Systems : Cell-free protein synthesis systems are emerging as a rapid method for producing peptides, though challenges in achieving correct folding and cyclization for complex molecules like cyclotides remain.

Advanced Chemical Synthesis Strategies for this compound and Analogues

Chemical synthesis provides a powerful tool for producing this compound and its analogues with high purity and allows for the incorporation of non-natural amino acids to study structure-activity relationships.

Solid-Phase Peptide Synthesis (e.g., Boc, Fmoc Chemistries)

The primary method for the chemical synthesis of cyclotides is Solid-Phase Peptide Synthesis (SPPS). mdpi.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. Two main chemical strategies are employed: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.govamericanpeptidesociety.org

Boc Chemistry : This was the original approach used for SPPS. nih.gov The Boc protecting group on the N-terminal amino acid is acid-labile and is removed using a strong acid like trifluoroacetic acid (TFA). americanpeptidesociety.orgiris-biotech.de While effective, the harsh acidic conditions required can sometimes lead to degradation of the peptide. nih.govamericanpeptidesociety.org Early cyclotide syntheses utilized Boc chemistry, often generating a linear peptide thioester that facilitates the final backbone cyclization step. nih.gov

Fmoc Chemistry : This is the more modern and widely used strategy. nih.goviris-biotech.de The Fmoc protecting group is base-labile and is removed under mild conditions using a base such as piperidine. americanpeptidesociety.orgiris-biotech.de This gentler approach minimizes side reactions and generally results in higher yields, making it the preferred method for synthesizing complex peptides like cyclotides. nih.govacs.org Several important cyclotides, including the structurally similar Cycloviolacin O2, have been successfully synthesized using Fmoc-SPPS. nih.govacs.org After the linear peptide chain is assembled on the resin and cleaved, the final and most challenging step is the oxidative folding to form the three correct disulfide bonds and the cyclization of the backbone.

Chemoenzymatic and Ligation Approaches

Chemoenzymatic and ligation strategies represent a powerful convergence of chemical synthesis and biological catalysis for the production of cyclotides like this compound. These methods offer alternatives to purely chemical or recombinant approaches, harnessing the specificity of enzymes to facilitate the crucial step of backbone cyclization. This section details the primary chemoenzymatic and ligation techniques used in the synthesis of cyclotides.

The fundamental principle of chemoenzymatic synthesis involves the initial chemical production of a linear peptide precursor, typically through solid-phase peptide synthesis (SPPS), which is then subjected to enzymatic cyclization. acs.orgresearchgate.netnih.govresearchgate.netuq.edu.au This approach circumvents the need for a C-terminal thioester group, which is a requirement for native chemical ligation (NCL), by using enzymes that recognize specific amino acid sequences to catalyze the formation of the peptide bond that closes the circular backbone. researchgate.netnih.gov

Several types of enzymes, particularly proteases and ligases, have been successfully employed for the in vitro cyclization of linear cyclotide precursors. nih.gov These biocatalysts provide high specificity and efficiency under mild, physiological conditions.

Protease-Mediated Ligation

Proteases, which normally cleave peptide bonds, can be used in reverse to catalyze their formation under specific conditions. Trypsin, a well-characterized serine protease, has been used for this purpose. In one approach, a linear cyclotide precursor is first synthesized and folded under oxidative conditions to form the correct disulfide bridges. nih.gov The folded, linear peptide is then cyclized using trypsin immobilized on sepharose beads. nih.gov This method leverages the enzyme's ability to ligate peptide fragments without requiring a C-terminal thioester, offering a streamlined process for creating the cyclic backbone. nih.gov

Asparaginyl Endopeptidase (AEP) Ligation

Asparaginyl endopeptidases (AEPs) are enzymes naturally involved in the biosynthesis and cyclization of cyclotides in plants. acs.orgmdpi.comuq.edu.au These enzymes recognize and cleave at the C-terminal side of asparagine (or sometimes aspartate) residues, facilitating the head-to-tail ligation necessary for cyclization. mdpi.comuq.edu.au The use of AEPs like butelase 1 in in vitro synthesis has proven to be a quick and effective method for producing cyclotides. diva-portal.org The efficiency of AEP-mediated cyclization can be influenced by the amino acid sequence flanking the ligation site. uq.edu.au

Sortase-Mediated Ligation (Sortagging)

Sortase A (SrtA), a transpeptidase from Gram-positive bacteria, has emerged as a versatile tool for protein and peptide engineering, including the cyclization of cyclotides. acs.orgresearchgate.netrsc.orgnih.govuq.edu.au The process, often called sortagging, involves engineering a linear peptide precursor with specific recognition motifs. rsc.orgnih.gov

The standard approach requires a linear precursor containing:

An N-terminal polyglycine (e.g., GGG) nucleophile. nih.govuq.edu.au

A C-terminal sortase recognition motif, typically LPXTG (where X can be any amino acid). researchgate.netrsc.orgnih.govuq.edu.au

Sortase A cleaves the peptide bond between the threonine and glycine in the LPXTG motif, forming a covalent acyl-enzyme intermediate. nih.govuq.edu.au This intermediate is then resolved by the N-terminal glycine of the same molecule, resulting in an intramolecular ligation that forms a stable, circular peptide backbone. rsc.orgnih.govuq.edu.au Sortase-mediated ligation is highly specific and proceeds under physiological conditions (pH 6.0-8.0), making it a robust method for producing cyclic peptides. researchgate.net This technique has been proposed as a powerful alternative to native chemical ligation for cyclotide synthesis. researchgate.net

The table below summarizes the key features of these enzymatic ligation strategies.

Ligation StrategyEnzymePrecursor RequirementsKey Advantages
Protease-Mediated TrypsinLinear, folded precursor with specific C-terminal residues (e.g., Lysine (B10760008) or Phenylalanine). researchgate.netnih.govDoes not require a C-terminal thioester; cyclization occurs after folding. researchgate.netnih.gov
AEP-Mediated Asparaginyl Endopeptidase (AEP), Butelase 1Linear precursor with a C-terminal Asparagine (Asn) at the ligation site. mdpi.comuq.edu.auMimics the natural biosynthetic pathway; highly efficient. mdpi.comdiva-portal.org
Sortase-Mediated Sortase A (SrtA)Linear precursor with an N-terminal polyglycine motif and a C-terminal LPXTG recognition sequence. nih.govrsc.orguq.edu.auHigh specificity; robust reaction under physiological conditions; versatile for various peptide modifications. researchgate.netrsc.org

Native Chemical Ligation (NCL)

Beyond purely enzymatic methods, Native Chemical Ligation (NCL) stands as a cornerstone chemical approach that is often integrated into chemoenzymatic strategies. NCL is the most common method for the chemical synthesis of cyclotides. nih.gov It involves the reaction between a linear peptide precursor containing a C-terminal α-thioester and another peptide with an N-terminal cysteine residue. nih.govresearchgate.netacs.org For intramolecular cyclization to produce a cyclotide, a single linear precursor is synthesized that possesses both an N-terminal cysteine and a C-terminal thioester. mdpi.comresearchgate.netacs.org Under appropriate aqueous conditions (typically at a neutral pH), a spontaneous and chemoselective reaction occurs, forming a native peptide bond and thus the circular backbone. nih.govmdpi.com This cyclization can be performed before or concurrently with the oxidative folding that establishes the cystine knot structure. researchgate.net

These chemoenzymatic and ligation methodologies provide a flexible and powerful toolkit for the synthesis of this compound and other cyclotides, enabling detailed structure-activity relationship studies and the development of novel peptide-based therapeutics.

Comprehensive Analysis of Cycloviolacin O3 Structure Activity Relationships Sar

Influence of Amino Acid Residues and Loop Regions on Cycloviolacin O3 Bioactivity

The presence and distribution of charged amino acid residues are critical determinants of cyclotide bioactivity. This compound has a net charge of +2, resulting from its three basic residues (two Lysines, one Arginine) and one acidic residue (one Glutamic acid). cpu-bioinfor.org Comparative studies of cycloviolacins have revealed a correlation between the number of charged residues and anthelmintic activity. nih.gov A collective analysis of cyclotides including Cycloviolacin O2, O3, O8, and O13 demonstrated that those with three or four charged residues generally exhibit higher potency. uq.edu.auxiahepublishing.com

Detailed chemical modification and mutagenesis studies on Cycloviolacin O2, a closely related and highly potent cyclotide, have provided a model for understanding the specific roles of these charged residues. These studies have underscored the critical importance of the single glutamic acid (Glu) residue, which is conserved across almost all cyclotides. nih.gov Methylation of this conserved Glu residue in Cycloviolacin O2, which neutralizes its negative charge, led to a dramatic 48-fold decrease in cytotoxic potency, highlighting its essential role in the molecule's function. nih.gov This suggests that the glutamic acid in this compound is also fundamental to its bioactivity.

Similarly, the positively charged lysine (B10760008) residues contribute significantly to the biological effect. Acetylation of the lysine residues in Cycloviolacin O2, which masks their positive charges, resulted in an 18-fold reduction in anthelmintic activity. nih.gov This indicates that the positive charges, such as those on the two lysine residues in this compound, are crucial for its interaction with biological targets, likely mediating initial electrostatic attraction to negatively charged cell membranes. nih.govnih.gov

Residue TypeKey Example (from Cycloviolacin O2 studies)ModificationImpact on BioactivityInferred Role in this compound
Conserved Glutamic Acid (Glu)Glu-4Methylation (Neutralization)48-fold decrease in cytotoxicity nih.govEssential for cytotoxic and likely other biological functions.
Lysine (Lys)Lys-21, Lys-23, Lys-29Acetylation (Charge Masking)18-fold decrease in anthelmintic activity nih.govContributes significantly to bioactivity, likely via membrane interaction.
Arginine (Arg)Arg-26Modification with 1,2-cyclohexanedioneVirtually no change in potency nih.govMay play a less critical or redundant role compared to Lys and Glu in specific activities.

A defining characteristic of most bioactive cyclotides, including this compound, is their amphipathic nature, meaning they possess distinct patches of hydrophobic and hydrophilic amino acids on their surface. xiahepublishing.comwindows.net This molecular feature is fundamental to their primary mechanism of action, which involves interacting with and disrupting cellular membranes. uq.edu.aunih.gov The hydrophobic residues are crucial for inserting into the lipid bilayer of target cell membranes, while the hydrophilic, charged residues facilitate initial binding to the membrane surface. nih.gov

Significance of Charged Residues and Conserved Glutamic Acid in this compound Function

Conformational Dynamics and Structural Stability of this compound

The exceptional structural stability of this compound is a direct result of its cyclic cystine knot (CCK) architecture. acs.orgnih.gov This motif consists of the head-to-tail cyclic backbone being threaded by an embedded ring formed by two disulfide bonds (CysI-CysIV, CysII-CysV) and their connecting peptide backbone, which is further locked in place by a third disulfide bond (CysIII-CysVI). acs.org This intricate, knotted topology provides remarkable resistance to proteolysis and thermal or chemical denaturation. uq.edu.auuq.edu.au

While the CCK framework is rigid, the surface loops that are responsible for bioactivity exhibit a degree of conformational flexibility. This dynamic nature is essential for the molecule's ability to adapt and bind to various biological targets, primarily cell membranes. abg.asso.fr Molecular dynamics (MD) simulations on related cyclotides have been used to study these interactions at an atomic level. nih.govfrontiersin.org These studies show that while the core CCK structure remains stable, the loops can reorient to facilitate binding. For instance, simulations of Cycloviolacin O2 demonstrated that it remains stably bound to certain lipid bilayers, with its charged residues interacting with lipid head groups and its hydrophobic residues inserting into the membrane core. nih.gov Although specific MD studies on this compound are not widely reported, its structural homology to O2 and other bracelet cyclotides suggests it shares these fundamental dynamic and stability properties. acs.org

Rational Design and Mutagenesis Approaches in this compound Research

Structure-activity relationship studies, often involving the chemical synthesis of analogues and site-directed mutagenesis, have been instrumental in understanding cyclotide function. uq.edu.au For example, by systematically substituting or modifying amino acids in prototypic cyclotides like Kalata B1 and Cycloviolacin O2, researchers have been able to map the residues essential for cytotoxicity, membrane binding, and other activities. nih.govnih.gov

While specific mutagenesis experiments on this compound are not extensively documented in the literature, the principles derived from its homologues are directly applicable. The high tolerance for amino acid substitution in the non-conserved loops means that this compound could be engineered to enhance its potency, alter its target specificity, or graft novel bioactive epitopes onto its stable framework. nih.gov This approach has been successfully used to create cyclotide-based molecules with new therapeutic properties, demonstrating the potential to use the this compound scaffold for future drug design initiatives. uq.edu.au

Comparative Anthelmintic Activity of Cycloviolacins from Viola odorata nih.govacs.org
CyclotideNet ChargeRelative Potency (vs. Kalata B1)
Cycloviolacin O2+2~18-fold greater
Cycloviolacin O14+4Potent, comparable to O2
This compound+2Significantly more potent than Kalata B1
Cycloviolacin O8+1More potent than Kalata B1
Cycloviolacin O13+2Significantly more potent than Kalata B1
Kalata B1 (Reference)-11 (Baseline)

Pharmacological and Biological Spectrum of Cycloviolacin O3 Action

Anthelmintic Efficacy and Mechanistic Studies of Cycloviolacin O3

This compound has demonstrated significant potential as an anthelmintic agent, exhibiting potent activity against parasitic nematodes in laboratory settings.

Specificity Against Nematode and Hookworm Species in In Vitro Models

In vitro studies have confirmed the anthelmintic properties of this compound against important gastrointestinal nematode parasites of livestock. Research has shown that this compound, extracted from Viola odorata, displays potent activity in larval development assays of Haemonchus contortus and Trichostrongylus colubriformis. acs.orgnih.govnih.govacs.org Alongside other natural variants like cycloviolacin O2, O8, O13, O14, O15, and O16, it has shown enhanced potency compared to the prototypic cyclotide, kalata B1. nih.govnih.govacs.orguq.edu.au Specifically, cycloviolacins O2 and O3 are among the cyclotides from Viola species that have demonstrated larvicidal activities, in some instances several times greater than that of kalata B1. uq.edu.au The IC50 value for this compound against H. contortus has been reported to be 0.21 µM. mdpi.com

Table 1: In Vitro Anthelmintic Activity of this compound

Parasite Species Life Stage Assay Type Key Findings Citations
Haemonchus contortus Larval Larval Development Assay Potent activity observed. acs.orgnih.govnih.govacs.orgmdpi.com
Trichostrongylus colubriformis Larval Larval Development Assay Potent activity observed. acs.orgnih.govnih.gov

Cellular and Organ-Level Interactions of this compound with Parasites

The anthelmintic mechanism of cyclotides like this compound is believed to involve the disruption of parasite cell membranes. acs.orgnih.gov Studies on related cyclotides have shown that they can cause damage to the digestive tract of parasites, leading to excessive mucosal secretion. acs.org The interaction is thought to be similar to their effects on other organisms, where they disrupt membrane structure. acs.orgnih.gov While direct microscopic evidence for this compound is not detailed, the activity of the cyclotide class points towards membrane disruption as a key mechanism. acs.orgnih.gov The ability of cyclotides to form pores in cell membranes is a proposed mechanism of action. nih.gov

Antimicrobial Properties of this compound

This compound also possesses a broad spectrum of antimicrobial activity, targeting both bacteria and fungi. This activity is intrinsically linked to its ability to permeabilize and disrupt microbial cell membranes.

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens

This compound has demonstrated antibacterial activity, particularly against Gram-negative bacteria. diva-portal.orgfrontiersin.org In studies using a minimal medium, this compound, along with cycloviolacins O2 and O19, exhibited moderate activity against the plant pathogens Pseudomonas syringae pv. syringae, Dickeya dadantii, and Pectobacterium atrosepticum. diva-portal.orgfrontiersin.org The minimum inhibitory concentrations (MICs) were determined to be 25 µM for P. syringae, 75 µM for P. carotovorum (a synonym for Pectobacterium atrosepticum), and 100 µM for D. dadantii. diva-portal.orgfrontiersin.org In contrast, studies have noted that some cycloviolacins, including O3, show significant activity against the Gram-positive bacterium Staphylococcus aureus. mdpi.com The bracelet cyclotides, including this compound, are generally considered more potent than Möbius cyclotides. researchgate.net

Table 2: Antibacterial Activity of this compound

Bacterial Species Gram Stain Medium MIC (µM) Citations
Pseudomonas syringae pv. syringae Negative Minimal Medium 25 diva-portal.orgfrontiersin.org
Pectobacterium atrosepticum Negative Minimal Medium 75 diva-portal.orgfrontiersin.org
Dickeya dadantii Negative Minimal Medium 100 diva-portal.orgfrontiersin.org
Staphylococcus aureus Positive Not Specified Significant Activity mdpi.com

Antifungal Activity and Membrane Disruption by this compound

This compound is a potent antifungal agent against a variety of plant pathogenic fungi. diva-portal.orgnih.gov It has shown low micromolar activity against species such as Fusarium oxysporum, F. graminearum, F. culmorum, Mycosphaerella fragariae, Botrytis cinerea, Colletotrichum utrechtense, and Alternaria alternata. diva-portal.orgnih.gov Among the tested cycloviolacins (cyO2, cyO3, cyO13, and cyO19), this compound was the most potent, with MIC values ranging from 0.8 to 12.5 µM. diva-portal.orgnih.gov Furthermore, against Candida albicans, this compound, along with O2 and O19, demonstrated fungicidal activity of over 99% at a Minimum Fungicidal Concentration (MFC) of 10 μM. nih.gov The antifungal action is directly linked to the disruption of the fungal cell membrane. diva-portal.orgnih.govresearchgate.net

Table 3: Antifungal Activity of this compound

Fungal Species MIC Range (µM) MFC (µM) Citations
Fusarium oxysporum 0.8 - 12.5 Not Reported diva-portal.orgnih.gov
Fusarium graminearum 0.8 - 12.5 Not Reported diva-portal.orgnih.govnih.gov
Fusarium culmorum 0.8 - 12.5 Not Reported diva-portal.orgnih.gov
Mycosphaerella fragariae 0.8 - 12.5 Not Reported diva-portal.orgnih.gov
Botrytis cinerea 0.8 - 12.5 Not Reported diva-portal.orgnih.gov
Colletotrichum utrechtense 0.8 - 12.5 Not Reported diva-portal.orgnih.gov
Alternaria alternata 0.8 - 12.5 Not Reported diva-portal.orgnih.gov
Candida albicans Not Reported 10 nih.gov

Mechanistic Insights into this compound-Mediated Membrane Permeabilization

The primary mechanism behind the antimicrobial and anthelmintic activity of this compound is its ability to disrupt and permeabilize cell membranes. nih.govdiva-portal.orgnih.govresearchgate.net This action is attributed to the amphipathic nature of cyclotides, which possess both hydrophobic and hydrophilic regions, allowing them to interact with and insert into the lipid bilayer of cell membranes. nih.govresearchgate.net

Studies using model fungal membranes have shown that this compound, along with Cycloviolacin O2 and O19, is highly effective at causing membrane permeabilization. diva-portal.orgnih.govresearchgate.net The potency of these cyclotides in permeabilizing liposomes mirrors their antifungal activity. diva-portal.orgnih.gov Specifically, this compound has an EC50 value of 67 nM for permeabilizing fungal model membranes, which is comparable to Cycloviolacin O2 (72 nM) and O19 (80 nM). diva-portal.orgnih.govresearchgate.net This is significantly more potent than the bee venom peptide melittin (B549807) (EC50 = 490 nM). diva-portal.orgnih.govresearchgate.net

The interaction is believed to involve the formation of pores in the membrane, leading to the leakage of cellular contents and ultimately cell death. nih.govgoldaruco.com The ability of cyclotides to bind to phosphatidylethanolamine (B1630911) (PE) headgroups in lipid membranes is considered crucial for their membrane-binding and disruptive capabilities. nih.govuq.edu.au This interaction leads to the aggregation of vesicles and membrane disruption. uq.edu.au The lytic effects are dependent on both the cyclotide's structure and the lipid composition of the target membrane. researchgate.netacs.org

Insecticidal Actions of this compound

This compound, a cyclotide derived from plants of the Viola genus, has demonstrated notable insecticidal properties. These peptides are integral to the plant's defense system against herbivorous insects.

Impact on Insect Physiology and Behavior in Laboratory Models

In laboratory settings, this compound has been shown to adversely affect the physiology and behavior of certain insects. nih.govacs.org Studies on the peach potato aphid, Myzus persicae, have revealed that cycloviolacins, including O3, can deter feeding and probing behaviors. nih.govdiva-portal.org When presented in a sucrose (B13894) diet, these cyclotides led to a reduction in sap uptake by the aphids. nih.gov This deterrent effect suggests an antixenotic mechanism of resistance, where the plant compound negatively influences the insect's behavior. acs.orgdiva-portal.org

Immunohistochemical tracking has shown that cyclotides can be found in the pharynx, midgut, and upper intestine of aphids that have ingested them. nih.gov This indicates that the insecticidal action may be related to effects on the epithelial cells and gustatory organs within the digestive system. nih.gov It has been proposed that the insecticidal activity of cycloviolacins against aphids might stem from the disruption of their gut microbiome, given the strong antimicrobial properties of these cyclotides. acs.org

Role in Plant Defense Mechanisms and Ecological Implications

This compound is a key component of the innate defense system of plants like Viola odorata. nih.govcpu-bioinfor.org These cyclotides are found in tissues that are particularly vulnerable to attack by pests and pathogens, such as the epidermis and vascular bundles. diva-portal.orgnih.gov Their presence in these locations supports their role as defense molecules. nih.govnih.gov The natural function of cyclotides is widely believed to be the protection of plants against a variety of pests. nih.gov

The production of cyclotides like this compound is an adaptive trait that enhances a plant's resistance to herbivory. nih.gov This form of defense can be categorized as both antibiosis, which involves an antagonistic effect on the insect's biology, and antixenosis, which affects the insect's behavior. nih.govacs.org The deterrent and toxic effects of these compounds on insects like aphids underscore their ecological significance in plant-insect interactions. nih.gov The use of such natural plant-derived pesticides is being explored as a sustainable alternative to synthetic chemical pesticides, with the potential to reduce the ecological impact of agriculture. researchgate.net

In Vitro Cytotoxicity and Chemosensitization Potential of this compound

This compound has been the subject of research for its cytotoxic effects against various cell lines and its potential to enhance the efficacy of conventional chemotherapy drugs.

Membrane Disrupting Mechanisms of this compound in Cellular Models

The primary mechanism behind the cytotoxic activity of cyclotides like this compound is the disruption of cellular membranes. goldaruco.comsb-peptide.com These peptides have an amphipathic structure, with distinct hydrophobic and hydrophilic regions, which facilitates their interaction with and insertion into lipid bilayers. diva-portal.orgnih.gov This interaction leads to the formation of pores and a loss of membrane integrity, ultimately causing cell death. goldaruco.comnih.gov

Studies have shown that cyclotides target and interact with phosphatidylethanolamine (PE)-enriched head groups of phospholipids (B1166683) in the cell membrane. nih.gov The ability of cycloviolacin O2, a closely related cyclotide, to cause rapid leakage of cellular contents from both whole cells and liposomes demonstrates this membrane-disrupting capability. goldaruco.comsb-peptide.com This mechanism is believed to be central to the broad-spectrum biological activities of cyclotides, including their cytotoxic effects. rcsb.org

Differential Selectivity of this compound in Cancer Cell Lines

This compound has exhibited dose-dependent cytotoxicity against various cancer cell lines. nih.govmdpi.com For instance, it has shown activity against human glioblastoma cells (U-87 MG and T-98G). nih.govmdpi.com Research has also documented the cytotoxic activity of a range of cyclotides, including this compound, against lymphoma cell lines. sci-hub.se

Interestingly, some cyclotides have demonstrated a degree of selectivity for cancer cells over non-cancerous cells. For example, cycloviolacin O8 was found to be approximately three times more cytotoxic to several cancer cell lines (prostate, breast, and ovarian) than to non-cancerous human dermal fibroblast cells. nih.gov This differential activity is a promising area of research for the development of targeted cancer therapies.

In addition to its direct cytotoxic effects, this compound has been investigated for its chemosensitizing potential. nih.govmdpi.com This means it can enhance the effectiveness of standard chemotherapeutic drugs. Studies have shown that co-exposure of glioblastoma cells to cyclotides and the drug temozolomide (B1682018) (TMZ) can significantly reduce the concentration of TMZ required to achieve a cytotoxic effect. nih.gov For example, in the presence of a synthetic cyclotide, a 15 to 16-fold lower concentration of TMZ was needed for significant cytotoxicity in different glioblastoma cell lines. nih.gov This suggests that cyclotides could be used as adjuvant therapy to overcome drug resistance and improve the efficacy of existing cancer treatments. nih.gov

Antiviral and Other Pharmacological Activities of this compound

Beyond its insecticidal and cytotoxic properties, this compound and related cyclotides have been shown to possess a range of other pharmacological activities.

Cyclotides, as a class, have demonstrated antiviral activity, including against the Human Immunodeficiency Virus (HIV). frontiersin.org The mechanism of this antiviral action is also thought to involve membrane disruption. frontiersin.org The amphipathic nature of these peptides allows them to interact with and permeabilize viral membranes, a feature that is being explored for the development of novel antiviral agents. frontiersin.orgacs.org

Furthermore, cycloviolacins have shown potent anthelmintic activity. In studies against gastrointestinal nematode parasites of sheep, such as Haemonchus contortus and Trichostrongylus colubriformis, this compound was found to be more potent than the prototypic cyclotide, kalata B1. nih.gov Specifically, natural variants like Cycloviolacin O2, O3, O8, and O13 have demonstrated significant inhibitory effects on larval growth. windows.netxiahepublishing.comacs.org

This compound has also exhibited antifungal activity against various plant pathogenic fungi. nih.govdiva-portal.org It was found to be the most potent among several tested cycloviolacins against a panel of fungi, with minimum inhibitory concentrations in the low micromolar range. nih.govdiva-portal.org Additionally, some studies have reported antibacterial activity for cycloviolacins. diva-portal.org

Advanced Methodological Approaches in Cycloviolacin O3 Research

Isolation and Purification Techniques for Cycloviolacin O3

The journey of this compound research begins with its extraction and purification from its natural source, primarily the plant Viola odorata. nih.govnih.gov The initial step typically involves the extraction of plant material, such as the leaves, with a solvent mixture, commonly 60% methanol (B129727) or 60% ethanol. nih.govmdpi.com This hydroalcoholic solution is effective in dissolving both polar and non-polar compounds, facilitating the initial separation of cyclotides from other plant constituents. nih.gov

Following the initial extraction, various purification strategies are employed to isolate this compound from the complex mixture of plant metabolites. A common technique involves solvent-solvent partitioning, for instance, with dichloromethane (B109758), to remove chlorophyll (B73375) and other lipophilic substances. diva-portal.org Another approach is to pre-extract the dried plant material with dichloromethane before the main extraction with a hydroalcoholic solvent. diva-portal.org To further purify the extract, techniques such as solid-phase extraction (SPE) using a C18 stationary phase are utilized to capture the cyclotides. nih.govresearchgate.net

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a cornerstone of cyclotide purification. mdpi.comsb-peptide.com This technique separates peptides based on their hydrophobicity, and due to their surface-exposed hydrophobic patch, cyclotides like this compound often elute at a late retention time. nih.gov The use of ultra-performance liquid chromatography (UPLC) offers a more rapid separation of these peptides. nih.gov The final purified this compound is then typically quantified spectrophotometrically. nih.gov

Table 1: Overview of Isolation and Purification Techniques for this compound

TechniquePurposeReference
Solvent Extraction (e.g., 60% methanol/ethanol)Initial extraction from plant material nih.govmdpi.com
Solvent-Solvent Partitioning (e.g., with dichloromethane)Removal of lipophilic impurities like chlorophyll diva-portal.org
Solid-Phase Extraction (SPE) with C18Concentration and initial purification of cyclotides nih.govresearchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)High-resolution separation and purification of individual cyclotides mdpi.comsb-peptide.com
Ultra-Performance Liquid Chromatography (UPLC)Rapid separation of cyclotides nih.gov

Structural Elucidation and Characterization Methods for this compound

Determining the intricate three-dimensional structure of this compound is crucial for understanding its function. This is achieved through a combination of powerful analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry-Based Characterization (e.g., LC-MS, UVPD-MS)

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool in cyclotide research. diva-portal.org It allows for the rapid screening of plant extracts for the presence of cyclotides by identifying their unique molecular weights. diva-portal.org Techniques like UPLC coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer provide both parent and fragment ion masses in a single run, facilitating rapid peptide identification. nih.gov

For detailed sequence analysis, tandem mass spectrometry (MS/MS) is employed. acs.org A common strategy involves the enzymatic digestion of the cyclotide to linearize the peptide backbone, followed by fragmentation and analysis of the resulting peptide fragments. acs.org Endoproteinase GluC, which cleaves at the conserved glutamic acid residue in loop 1, is often used for this purpose. acs.org More advanced techniques like ultraviolet photodissociation mass spectrometry (UVPD-MS) have shown promise for sequencing cyclotides without the need for enzymatic digestion, although data analysis can be more complex. uq.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the three-dimensional structure of cyclotides like this compound in solution. researchgate.netresearchgate.net NMR provides information about the distances between pairs of atoms and dihedral angles, which are used as restraints to calculate a family of structures that are consistent with the experimental data. proteopedia.org The result is an ensemble of models that represents the dynamic nature of the peptide in solution. proteopedia.org

The process involves acquiring a series of NMR spectra, often on isotopically labeled samples, to assign the resonances of the individual atoms in the protein. nih.gov For cyclotides, NMR has been instrumental in confirming the characteristic cyclic cystine knot (CCK) motif, where three disulfide bonds form a knotted arrangement. diva-portal.orgrcsb.org This structural motif is responsible for the exceptional stability of cyclotides. diva-portal.org The three-dimensional structures of closely related cyclotides, such as Cycloviolacin O1 and Cycloviolacin O2, have been determined using solution-state NMR, revealing a distorted triple-stranded β-sheet and the conserved CCK topology. rcsb.orgrcsb.org These studies provide a structural blueprint for understanding the function of this compound.

Table 2: Key Structural Features of Cyclotides Determined by NMR

Structural FeatureDescriptionReference
Cyclic Cystine Knot (CCK)Three disulfide bonds forming a knotted topology diva-portal.orgrcsb.org
Triple-Stranded β-SheetA common secondary structure element rcsb.org
Head-to-Tail Cyclic BackboneThe N- and C-termini are joined by a peptide bond diva-portal.org

In Vitro Bioactivity Assays and Functional Profiling of this compound

A significant area of this compound research focuses on its biological activities, which are investigated using a variety of in vitro assays. These studies have revealed a range of effects, including cytotoxic, anthelmintic, and antimicrobial activities.

This compound has demonstrated potent cytotoxic effects against various cancer cell lines. nih.govresearchgate.net Cell proliferation assays are commonly used to determine the concentration at which the peptide inhibits cell growth by 50% (IC50 value). mdpi.comacs.org For example, this compound has shown dose-dependent cytotoxicity against human glioblastoma cells. mdpi.comnih.gov The mechanism of this cytotoxicity is often linked to membrane disruption. sb-peptide.comnih.gov Assays using fluorescent dyes that can only enter cells with compromised membranes are employed to verify this membrane-lytic activity. sb-peptide.com

The anthelmintic properties of this compound have been investigated against important gastrointestinal nematode parasites. nih.gov In vitro larval development assays and adult motility assays are used to assess the viability and movement of the nematodes upon exposure to the cyclotide. nih.gov Studies have shown that this compound exhibits significant potency in these assays. nih.gov

Furthermore, the antibacterial activity of cyclotides has been explored. sb-peptide.com Radial diffusion assays and the determination of minimum inhibitory concentrations (MIC) are standard methods to quantify the antibacterial efficacy against various bacterial strains. sb-peptide.com While the closely related Cycloviolacin O2 has shown potent activity against Gram-negative bacteria, the specific antibacterial profile of this compound continues to be an area of investigation. sb-peptide.com

Table 3: Summary of In Vitro Bioactivities of this compound and Related Cyclotides

BioactivityAssay TypeTarget Organism/Cell LineReference
CytotoxicityCell Proliferation Assay (e.g., MTT)Human Glioblastoma Cells mdpi.comnih.gov
CytotoxicityCell Proliferation AssayLymphoma Cell Lines researchgate.net
AnthelminticLarval Development AssayHaemonchus contortus, Trichostrongylus colubriformis nih.gov
AnthelminticAdult Motility AssayHaemonchus contortus nih.gov
AntibacterialRadial Diffusion Assay, MIC DeterminationGram-negative bacteria (for related cyclotides) sb-peptide.com

Molecular and Genetic Methodologies in this compound Studies

The study of this compound extends to the molecular and genetic level, aiming to understand its biosynthesis and the role of specific amino acid residues in its activity. The identification of the precursor proteins from which cyclotides are derived is a key area of research. This is often achieved by analyzing the transcriptome (the set of all RNA molecules) of the source plant. frontiersin.org

Chemical modification of specific amino acid residues is a powerful tool to probe their importance for biological activity. nih.gov For instance, the role of charged residues, such as lysine (B10760008) and glutamic acid, has been investigated by chemically masking their charges through processes like acetylation or methylation. nih.gov Subsequent bioactivity assays of these modified peptides can reveal whether these residues are critical for the observed effects. nih.gov For example, studies on the related Cycloviolacin O2 have shown that the conserved glutamic acid residue is essential for its activity. nih.gov

Immunohistochemical techniques, using antibodies raised against specific cyclotides, have been employed to visualize the distribution of these peptides within the plant tissues. diva-portal.org These studies have shown that cyclotides are often localized in tissues that are vulnerable to pathogen attack, suggesting a defensive role in the plant. diva-portal.org Immunogold staining has also been used to track the interaction of cyclotides with bacterial cells, providing insights into their mechanism of action at a subcellular level. diva-portal.org

Future Directions and Translational Perspectives for Cycloviolacin O3 Research

Cycloviolacin O3 as a Template for Molecular Scaffold Engineering

The remarkable stability of the cyclotide framework against thermal, chemical, and enzymatic degradation makes it an ideal template for molecular engineering. nih.gov The structure of this compound can be leveraged as a scaffold to design novel peptide-based therapeutics. This involves grafting specific bioactive epitopes onto the cyclotide backbone, thereby combining the desired biological activity of the grafted sequence with the exceptional stability of the cyclotide. researchgate.netdiva-portal.org

This molecular grafting approach has shown great promise in pharmacological applications, particularly in the development of novel ligands for G protein-coupled receptors (GPCRs), which are major drug targets. researchgate.net By integrating bioactive sequences into the stable this compound scaffold, it is possible to create engineered peptides with improved pharmacokinetic profiles, oral bioavailability, and high enzymatic stability. researchgate.net The inherent ability of some cyclotides to traverse cellular membranes also suggests that engineered this compound could be used to target intracellular protein-protein interactions. nih.gov The tolerance of the cyclotide structure to significant sequence variation, excluding the six conserved cysteine residues, provides a high degree of flexibility for designing new molecules with tailored activities. diva-portal.org

Table 1: Properties of Cyclotide Scaffolds for Engineering

Feature Description Implication for this compound
Cyclic Cystine Knot (CCK) Head-to-tail cyclic backbone reinforced by three disulfide bonds. nih.gov Confers exceptional chemical, thermal, and proteolytic stability. nih.gov
Sequence Variability Tolerates amino acid substitutions in loops between cysteine residues. diva-portal.org Allows for the "grafting" of bioactive peptide sequences to introduce novel functions. researchgate.netdiva-portal.org
Structural Rigidity The knotted structure provides a constrained conformation. uq.edu.au Enhances target selectivity and binding affinity of the grafted epitope.

| Cell Penetration | Some cyclotides can penetrate cell membranes. nih.gov | Potential for developing agents that can reach intracellular targets. nih.gov |

Strategies for Enhanced Production and Bioactivity of this compound

Realizing the full therapeutic and agricultural potential of this compound requires efficient and scalable production methods. While extraction from its natural source, Viola odorata, is possible, it is often insufficient for large-scale applications. diva-portal.orgacs.org Future research should focus on optimizing synthetic and biosynthetic production strategies.

Several innovative approaches are being explored for cyclotide production. Chemoenzymatic synthesis, which involves the chemical synthesis of a linear precursor followed by cyclization using specific enzymes like butelase 1, offers a promising route for efficient production. diva-portal.org Additionally, various in vitro production techniques, such as thioester-mediated cyclization and intein-mediated protein trans-splicing, are being developed to streamline the process. nih.govacs.org For biosynthesis, exploring alternative host plants with native cyclotide biosynthetic pathways or developing transgenic crops and plant cell cultures engineered to express this compound could significantly enhance production efficiency. diva-portal.orgnih.govacs.org

Alongside production, strategies to enhance the bioactivity of this compound are a key research focus. Studies on the related cyclotide Cycloviolacin O2 have shown that its biological activity is influenced by the net charge of the peptide. nih.govacs.org Chemical modification of charged amino acid residues, such as lysine (B10760008) and glutamic acid, has been shown to modulate anthelmintic activity significantly. nih.gov Similar structure-activity relationship (SAR) studies on this compound could identify key residues and modifications that enhance its potency against specific targets. For instance, masking positive charges on Cycloviolacin O2 resulted in a dramatic decrease in anthelmintic activity, highlighting the importance of charged residues for its function. nih.gov

Development of this compound-Based Agents for Agricultural Applications

Cyclotides, including this compound, are believed to function as defense agents in plants, exhibiting potent insecticidal, anthelmintic, and antimicrobial properties. uq.edu.auxiahepublishing.com These natural bioactivities make this compound a strong candidate for development as a biopesticide, offering a more sustainable alternative to conventional synthetic pesticides. acs.org

Research has demonstrated the anthelmintic activity of this compound against important gastrointestinal nematode parasites of livestock, such as Haemonchus contortus and Trichostrongylus colubriformis. uq.edu.aunih.govacs.orgnih.gov Its potency in larval development assays suggests its potential use in controlling parasitic infections in agricultural settings. nih.govgoldaruco.com Furthermore, the insecticidal effects of cycloviolacin cyclotides against pests like the aphid Myzus persicae have been noted, possibly acting through phagosuppressive effects or disruption of the gut microbiome. researchgate.net

Future efforts in this area should focus on:

Broad-Spectrum Activity: Evaluating the efficacy of this compound against a wider range of agricultural pests and pathogens.

Transgenic Crops: Developing genetically modified plants that express this compound to confer inherent pest resistance. acs.org This could involve multigene stacking approaches to provide broader and more durable protection. nih.govacs.org

Formulation and Delivery: Creating stable formulations of this compound for field application, ensuring its effectiveness and minimizing environmental impact.

Ecological Impact: Assessing the effects of this compound-based agents on non-target organisms and the broader ecosystem to ensure their environmental safety. nih.govacs.org

Table 2: Reported Agricultural Bioactivities of this compound

Activity Type Target Organism Observed Effect Reference
Anthelmintic Haemonchus contortus (sheep nematode) Inhibition of larval development goldaruco.com
Anthelmintic Trichostrongylus colubriformis (sheep nematode) Inhibition of larval development goldaruco.com

| Insecticidal | Myzus persicae (peach potato aphid) | Phagosuppressive effects | researchgate.net |

Investigation of Pathogen Resistance Mechanisms to this compound

As with any antimicrobial agent, the potential for pathogens to develop resistance to this compound is a critical consideration. Understanding the mechanisms by which bacteria and other pathogens might evade its effects is essential for its long-term viability as a therapeutic or agricultural agent. diva-portal.org

Studies on bacterial resistance to the related cyclotides Cycloviolacin O2 and Cycloviolacin O19 have provided valuable insights. diva-portal.orgdiva-portal.org Research in Salmonella enterica and Escherichia coli has identified several genetic pathways that can lead to cyclotide resistance. diva-portal.orgdiva-portal.org These often involve mutations that alter the bacterial cell envelope, such as modifications to the lipopolysaccharide (LPS) layer or mutations in osmosensitive proteins. diva-portal.orgdiva-portal.org

Future research should specifically investigate:

Selection of Resistant Mutants: Performing laboratory evolution experiments to select for pathogens resistant to this compound and identifying the genetic mutations responsible through whole-genome sequencing. diva-portal.org

Cross-Resistance and Collateral Sensitivity: Determining whether resistance to this compound confers cross-resistance to other antimicrobial peptides or conventional antibiotics. Conversely, identifying instances of collateral sensitivity, where resistance to one agent increases susceptibility to another, could inform combination therapy strategies. diva-portal.orgdiva-portal.org

Resistance in Target Pathogens: Expanding resistance studies beyond model organisms to include clinically relevant pathogens and agricultural pests against which this compound is being developed.

Fitness Costs: Evaluating whether the development of resistance to this compound imposes a biological fitness cost on the pathogen, which might limit the emergence and spread of resistant strains in natural settings. diva-portal.org

Exploration of Uncharted Biological Activities and Novel Targets of this compound

While this compound is known for its anthelmintic and potential insecticidal activities, its full biological spectrum is likely yet to be discovered. nih.govresearchgate.net The vast structural and functional diversity of cyclotides suggests that individual members may possess unique and uncharacterized bioactivities. nih.govacs.org

A key future direction is the systematic screening of this compound against a wide array of biological targets. For example, research on the related cyclotide Cycloviolacin O8 recently uncovered novel anticancer and antifungal activities against human cancer cell lines and the agricultural pathogen Fusarium graminearum, respectively. nih.gov Given the structural similarities, it is plausible that this compound may also exhibit cytotoxic activity against cancer cells or inhibitory effects against fungal pathogens. researchgate.net

Furthermore, cyclotides from Viola tricolor, a plant that also produces this compound, have been identified as having immunosuppressive properties by inhibiting the proliferation of activated lymphocytes and reducing cytokine secretion. researchgate.net Investigating whether purified this compound contributes to this activity could open up new therapeutic applications in treating inflammatory and autoimmune diseases. Other reported activities for cyclotides, such as anti-HIV and antiviral effects, also warrant investigation for this compound. acs.orgxiahepublishing.com The discovery that the first identified cyclotide, kalata B1, selectively targets G-coupled oxytocin (B344502) and vasopressin receptors highlights the potential for cyclotides to interact with specific human receptors, a possibility that remains largely unexplored for this compound. researchgate.net

Table 3: List of Mentioned Compounds

Compound Name
Butelase 1
Cycloviolacin O1
Cycloviolacin O2
This compound
Cycloviolacin O8
Cycloviolacin O13
Cycloviolacin O14
Cycloviolacin O15
Cycloviolacin O16
Cycloviolacin O19
Glutamic acid
Kalata B1
Lysine
Rutin
Temozolomide (B1682018)

Q & A

Q. What experimental methodologies are recommended for structural characterization of Cycloviolacin O3?

this compound, a cyclic peptide from the violacin family, requires multi-modal structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving its cyclic backbone and disulfide bond topology, while X-ray crystallography provides high-resolution 3D structural insights . Mass spectrometry (MS) validates molecular weight and purity, with MALDI-TOF MS being particularly effective for cyclotide analysis due to its sensitivity to post-translational modifications . For reproducibility, ensure NMR data includes <sup>1</sup>H, <sup>13</sup>C, and 2D NOESY spectra, and crystallography data should report resolution limits and refinement statistics .

Q. Which in vitro assays are suitable for evaluating this compound’s bioactivity?

Standard assays include:

  • Cytotoxicity : MTT or resazurin-based assays on cancer cell lines (e.g., HeLa or Jurkat), with IC50 values calculated using nonlinear regression .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria, reporting minimum inhibitory concentrations (MICs) under standardized CLSI guidelines .
  • Membrane disruption : Fluorescent dye leakage assays (e.g., calcein release from liposomes) to quantify pore-forming activity . Include positive controls (e.g., melittin for membrane disruption) and validate results across ≥3 biological replicates .

Q. How can researchers ensure the purity of this compound in experimental workflows?

Purity is validated via reverse-phase HPLC (C18 column, 0.1% TFA/water-acetonitrile gradient) with UV detection at 214 nm. Electrophoretic techniques (SDS-PAGE under non-reducing conditions) confirm absence of linearized or degraded peptides. Quantify purity using area-under-curve (AUC) analysis, targeting ≥95% homogeneity .

Advanced Research Questions

Q. What computational strategies resolve this compound’s binding mechanisms with target proteins (e.g., neuraminidase)?

Molecular docking (AutoDock Vina or Schrödinger Suite) identifies key interactions (e.g., hydrogen bonds with R332/R706, van der Waals contacts with F428/Y737 in neuraminidase) . Molecular dynamics (MD) simulations (GROMACS/AMBER) over ≥100 ns trajectories assess stability of binding poses, with binding free energies calculated via MM-PBSA/GBSA . Validate predictions with mutagenesis studies on residues like R332 or F428 to confirm functional roles .

Q. How to design studies addressing conflicting data on this compound’s structure-activity relationships (SAR)?

  • Hypothesis-driven SAR : Systematically mutate residues in the cyclotide’s conserved loops (e.g., loop 5) via solid-phase peptide synthesis and compare bioactivity .
  • Meta-analysis : Aggregate published IC50 values across cell lines, normalizing for assay conditions (e.g., serum concentration, exposure time) to identify trends .
  • Cross-validation : Use orthogonal techniques (e.g., SPR for binding kinetics vs. ITC for thermodynamics) to reconcile discrepancies in affinity measurements .

Q. What experimental frameworks address contradictions in this compound’s reported cytotoxicity profiles?

  • Dose-response normalization : Account for variations in cell viability protocols (e.g., ATP-based vs. metabolic assays) by reporting data as % viability relative to untreated controls ± SEM .
  • Membrane specificity controls : Include non-cancerous cell lines (e.g., HEK293) to distinguish selective membrane disruption from nonspecific toxicity .
  • Confocal imaging : Use fluorescently labeled this compound to track localization and correlate with cytotoxicity mechanisms (e.g., mitochondrial vs. plasma membrane targeting) .

Q. How can researchers investigate this compound’s synergistic effects with other therapeutics?

Apply combination index (CI) models (Chou-Talalay method) to quantify synergy:

  • Experimental setup : Co-administer this compound with chemotherapeutics (e.g., doxorubicin) at fixed ratios (e.g., 1:1, 1:2).
  • Data analysis : Calculate CI values using CompuSyn software, where CI < 1 indicates synergy. Validate with isobolograms and mechanistic studies (e.g., ROS detection for oxidative stress synergy) .

Q. What quantitative models predict this compound’s stability under physiological conditions?

  • Pharmacokinetic modeling : Use in vitro half-life data (e.g., serum stability assays at 37°C) to estimate degradation rates and bioavailability .
  • QSAR models : Train machine learning algorithms (e.g., Random Forest) on cyclotide datasets to correlate sequence features (e.g., hydrophobic residue count) with proteolytic resistance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.